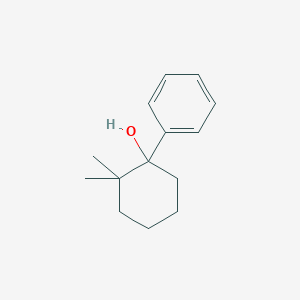
2,2-Dimethyl-1-phenylcyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C14H20O It is a cyclohexanol derivative characterized by the presence of a phenyl group and two methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylcyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of 2,2-Dimethyl-1-phenylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of 2,2-Dimethyl-1-phenylcyclohexanone under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-Dimethyl-1-phenylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 2,2-Dimethyl-1-phenylcyclohexane.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: 2,2-Dimethyl-1-phenylcyclohexanone.
Reduction: 2,2-Dimethyl-1-phenylcyclohexane.
Substitution: 2,2-Dimethyl-1-phenylcyclohexyl chloride.
Scientific Research Applications
2,2-Dimethyl-1-phenylcyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylcyclohexan-1-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-phenylcyclohexanone
- 2,2-Dimethyl-1-phenylcyclohexane
- 2,2-Dimethyl-1-phenylcyclohexyl chloride
Uniqueness
2,2-Dimethyl-1-phenylcyclohexan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-13(2)10-6-7-11-14(13,15)12-8-4-3-5-9-12/h3-5,8-9,15H,6-7,10-11H2,1-2H3 |
InChI Key |
UCGFWXQFQGHYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


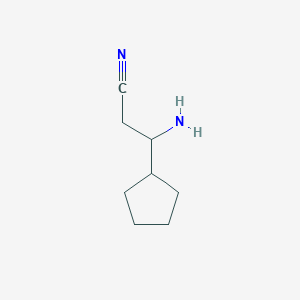
![7-Methoxyfuro[2,3-d]pyridazine](/img/structure/B13214647.png)
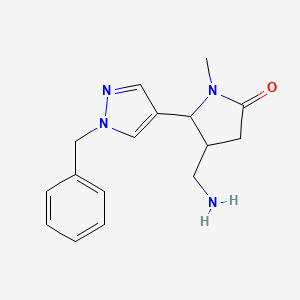

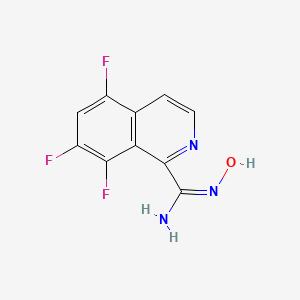
![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214679.png)
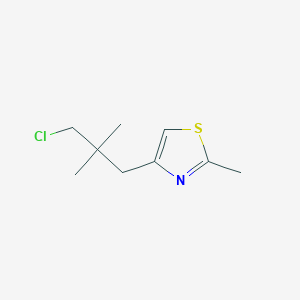
![4-Azatricyclo[4.2.1.0,3,7]nonane](/img/structure/B13214693.png)
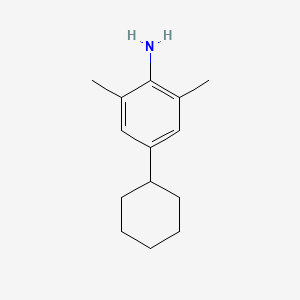
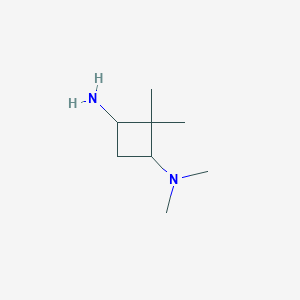

![1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13214718.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13214723.png)
![5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13214728.png)
